molecular formula C7H3BrClIO B12840778 5-Bromo-4-chloro-2-iodobenzaldehyde

5-Bromo-4-chloro-2-iodobenzaldehyde

Cat. No.: B12840778
M. Wt: 345.36 g/mol
InChI Key: SXKXRWKVVUPQRR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClIO. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Addition of a chlorine atom.

    Iodination: Incorporation of an iodine atom.

    Formylation: Introduction of the aldehyde group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Chlorination might involve chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). Iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3). Finally, formylation can be carried out using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound often involves scaling up these laboratory methods. The process must be optimized for cost, yield, and safety. Large-scale production may use continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under appropriate conditions.

Major Products

    Oxidation: 5-Bromo-4-chloro-2-iodobenzoic acid.

    Reduction: 5-Bromo-4-chloro-2-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-2-iodobenzaldehyde is used in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen substituents can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodobenzaldehyde: Lacks the chlorine substituent.

    4-Chloro-2-iodobenzaldehyde: Lacks the bromine substituent.

    5-Bromo-4-chlorobenzaldehyde: Lacks the iodine substituent.

Uniqueness

5-Bromo-4-chloro-2-iodobenzaldehyde is unique due to the presence of all three halogen atoms, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C7H3BrClIO

Molecular Weight

345.36 g/mol

IUPAC Name

5-bromo-4-chloro-2-iodobenzaldehyde

InChI

InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H

InChI Key

SXKXRWKVVUPQRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)C=O

Origin of Product

United States

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